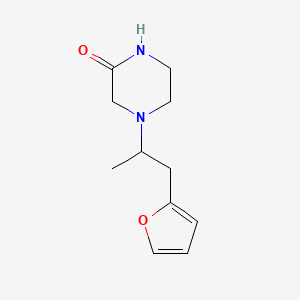

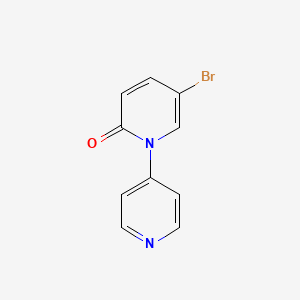

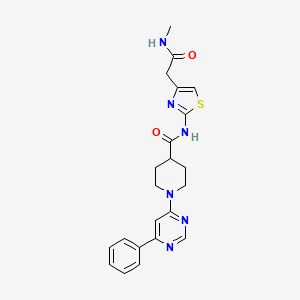

4-(1-(Furan-2-yl)propan-2-yl)piperazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(1-(Furan-2-yl)propan-2-yl)piperazin-2-one" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives have been extensively studied for their potential pharmacological properties, including antidepressant and antianxiety activities, as well as antibacterial and antifungal effects . The furan moiety, a heterocyclic aromatic compound, is often incorporated into drug molecules to modulate their chemical and physical properties, and it has been found in compounds with various biological activities .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves multi-step reactions starting from basic building blocks such as 2-acetylfuran. For instance, the synthesis of related compounds has been reported to begin with a Claisen-Schmidt condensation between 2-acetylfuran and different aromatic aldehydes, followed by cyclization with hydroxylamine hydrochloride to form isoxazolines, which are then subjected to Mannich reactions to yield the desired piperazine derivatives . The structures of these compounds are confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex, with the possibility of rotational disorder in the furan ring, as observed in some crystal structures . The piperazine ring itself can adopt different conformations, such as a chair conformation, which can influence the compound's interaction with biological targets .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including those that lead to the formation of energetic materials. For example, the reaction of 4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures can lead to the synthesis of furazan-based compounds with potential applications as insensitive energetic materials . The reactivity of these compounds can be studied through their thermal decomposition kinetics .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For example, the presence of a furan ring can affect the compound's melting point, solubility, and hydrogen bonding capability . The introduction of different substituents on the piperazine ring can modulate the antibacterial activity of the compounds, as well as their absorption and bioavailability when used as drugs . The thermal stability of these compounds is an important parameter, especially for those with potential applications as energetic materials .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

The synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine was described, highlighting the process from 2-acetylfuran through various chemical reactions. These compounds demonstrated significant antidepressant and antianxiety activities in albino mice, showcasing their potential in treating mental health disorders (J. Kumar et al., 2017).

Biological Activity of Novel Compounds

A series of furan/thiophene and piperazine-containing 1,2,4-triazole Mannich bases exhibited significant in vitro and in vivo fungicidal activity against several plant fungi. These findings suggest the compounds' potential in developing new agrochemicals with novel heterocyclic structures (Baolei Wang et al., 2015).

Antimicrobial Activities

The development of azole derivatives starting from furan-2-carbohydrazide led to compounds with notable antimicrobial activities against various microorganisms. This study emphasizes the antimicrobial potential of these compounds, contributing to the search for new therapeutic agents (Serap Başoğlu et al., 2013).

Antituberculosis Activity

Efforts to increase the bioavailability of a lead anti-tuberculosis compound, 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide, resulted in the synthesis of new analogues with superior activity. These modifications provided insights into structural features affecting metabolic cleavage and absorption, crucial for drug development (Rajendra Tangallapally et al., 2006).

Antibacterial Activity

The synthesis of 7-piperazinylquinolones containing a functionalized 2-(furan-3-yl)ethyl moiety showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. This research demonstrates the potential of these compounds in developing new antibacterial agents (A. Foroumadi et al., 2007).

Electrical and Photoelectrical Behavior

A study on undoped and doped furazano[3,4-b]piperazine thin-film devices revealed their electrical and photoelectrical properties, indicating the material's potential as a p-type organic semiconductor. This research contributes to the development of organic electronic devices (G. Sharma et al., 1995).

properties

IUPAC Name |

4-[1-(furan-2-yl)propan-2-yl]piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-9(7-10-3-2-6-15-10)13-5-4-12-11(14)8-13/h2-3,6,9H,4-5,7-8H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNDEZVVJLQCFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)N2CCNC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[1-(Furan-2-yl)propan-2-yl]piperazin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2565797.png)

![4-bromo-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2565798.png)

![(2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl][2-(3-methylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B2565799.png)

![3-[(3-Pyridylamino)methylene]benzo[b]pyran-2,4-dione](/img/structure/B2565809.png)

![4-Methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid](/img/structure/B2565814.png)

![5-{[4-(3-Fluoropropoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2565819.png)